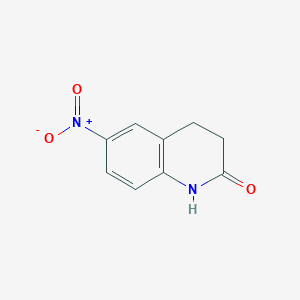

6-nitro-3,4-dihydroquinolin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h2-3,5H,1,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMSVHWAVMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408452 | |

| Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-16-8 | |

| Record name | 3,4-Dihydro-6-nitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Dihydroquinolinone Scaffold: a Privileged Structure in Heterocyclic Chemistry

The dihydroquinolinone-2(1H)-one (DHQO) framework is a key nitrogen-containing heterocyclic unit found in a wide array of natural products, pharmaceuticals, and other biologically active molecules. mdpi.com Its presence in compounds with applications as antibiotics, anticancer agents, and antiviral drugs underscores its importance in medicinal chemistry. mdpi.com The development of efficient synthetic routes to functionalized DHQOs is an active area of research, as it opens avenues for the discovery of novel bioactive compounds. mdpi.com

The versatility of the DHQO scaffold lies in its amenability to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. mdpi.com The core structure provides a rigid framework that can be strategically functionalized at different positions to modulate its physicochemical properties and biological activity.

A Historical Look at Nitro Substituted Heterocycles in Synthesis

Nitro-substituted heterocycles have a long and storied history in organic synthesis. The nitro group, a powerful electron-withdrawing moiety, plays a crucial role in activating the heterocyclic ring for various chemical transformations. uni-rostock.de One of the oldest and most fundamental reactions of the nitro group is its reduction to an amino group, a transformation that has been extensively utilized in the synthesis of a vast number of compounds. frontiersin.org This conversion is particularly significant as it transforms an electron-withdrawing group into an electron-donating one, dramatically altering the electronic properties of the molecule and enabling further reactions. uni-rostock.de

Beyond simple reduction, the nitro group can participate in a variety of other synthetic strategies. It can activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions and can itself act as a leaving group under certain conditions. uni-rostock.de Furthermore, the development of catalytic systems, such as those employing palladium, has enabled regioselective C-H arylation reactions of nitro-substituted heterocycles, providing a direct method for carbon-carbon bond formation. uni-rostock.de The diverse reactivity of the nitro functionality has solidified its status as a versatile tool for constructing complex molecular architectures. frontiersin.org

Research Directions for 6 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Established Synthetic Routes to this compound

Established synthetic routes are crucial for providing reliable access to this compound for further chemical exploration and application. The primary methods involve either late-stage nitration of the dihydroquinolinone ring or cyclization strategies that build the core structure with the nitro group already incorporated.

Nitration of Dihydroquinolin-2(1H)-one Precursors

The introduction of a nitro group onto the aromatic portion of the 3,4-dihydroquinolin-2(1H)-one skeleton is a direct and widely utilized method. This electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring.

Direct nitration involves treating the parent dihydroquinolin-2(1H)-one or its derivatives with a nitrating agent. The regioselectivity of this reaction is a critical consideration. In the dihydroquinolinone ring system, the amide nitrogen is an activating group and an ortho-, para-director, while the alkyl portion of the fused ring provides weak activation. Under acidic nitration conditions, the amide carbonyl can be protonated, influencing the electronic properties of the ring. The electrophilic substitution generally occurs on the benzene ring. Studies on the nitration of related heterocyclic systems, such as tetrahydroquinolines, have shown that controlling the reaction conditions and utilizing N-protecting groups can achieve high regioselectivity for the 6-position. rsc.org For 3,4-dihydroquinolin-2(1H)-one, the 6-position is electronically favored for substitution, often leading to the desired isomer as the major product.

The most common and effective method for the synthesis of this compound is the use of a mixed acid system, typically consisting of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is generally performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products. For example, a mixture of concentrated nitric acid and 98% sulfuric acid can be added dropwise to a solution of a substituted 3,4-dihydro-2-(1H)-quinolone in sulfuric acid while maintaining the temperature at -10°C. acs.org After the addition is complete, the mixture is typically stirred for a short period before being poured onto ice to quench the reaction and precipitate the product.

| Precursor | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3,4-dihydro-4,4,8-trimethyl-2-(1H)-quinolone | HNO₃, H₂SO₄ | -10°C | Quantitative (crude) | acs.org |

| 2-Hydroxyquinoline (Carbostyril) | 70% HNO₃, H₂SO₄ | 0°C to RT | 67% | acs.org |

Cyclization Reactions Leading to the Dihydroquinolinone Core

An alternative to direct nitration is the construction of the dihydroquinolinone ring from precursors that already contain the required nitro group. This approach can offer better control over the final substitution pattern.

Intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic compounds. rsc.org In the context of dihydroquinolinone synthesis, this involves the cyclization of an N-aryl-3-halopropionamide. For a 6-nitro derivative, the starting material would be N-(4-nitrophenyl)-3-chloropropionamide. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a carbocation or a related electrophilic species that then attacks the electron-rich aromatic ring. nih.gov The success of this cyclization depends on the activation of the aromatic ring; the presence of the deactivating nitro group makes this a challenging transformation, often requiring forcing conditions. However, this strategy ensures that the nitro group is unambiguously located at the 6-position. The process is effective for producing related structures like 6-hydroxy-3,4-dihydroquinolinone from N-(4-methoxyphenyl)-3-chloropropionamide, where the Lewis acid also cleaves the methoxy (B1213986) group. nih.gov

A more modern and elegant approach to the dihydroquinolinone scaffold involves palladium-catalyzed ring expansion of cyclopropane (B1198618) derivatives. acs.org This methodology provides a pathway where N-(1'-Alkoxy)cyclopropyl-2-haloanilines are transformed into 3,4-dihydro-2(1H)-quinolinones. acs.org The reaction proceeds through the cleavage of a C-C bond in the strained cyclopropane ring and subsequent intramolecular cyclization. rsc.org To synthesize a 6-nitro derivative using this method, the starting aniline (B41778) precursor would need to bear a nitro group at the appropriate position (e.g., 2-bromo-4-nitroaniline). The palladium catalyst, often in a Pd(0) oxidation state, facilitates the C-H bond cleavage and C-C bond formation to generate the dihydroquinoline intermediate. rsc.org This method is noted for its tolerance of a wide range of functional groups, which could include the nitro group. acs.orgnih.gov

| Substrate Type | Catalyst System | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| N-(1′-Alkoxy)cyclopropyl-2-haloanilines | Palladium Catalyst | Cyclopropane Ring Expansion | Forms 3,4-dihydro-2(1H)-quinolinones | acs.org |

| Aminocyclopropanes | Pd(0) / Taddol-based phosphoramidite (B1245037) ligand | Intramolecular C-H Arylation | Forms cyclopropyl-containing dihydroquinolones | rsc.orgnih.gov |

Reactions of 2-Aminobenzaldehyde (B1207257) Derivatives with Conjugated Nitro-olefins

The reaction between 2-aminobenzaldehyde derivatives and conjugated nitro-olefins, such as β-nitrostyrenes, is a known method for the synthesis of quinoline frameworks. However, this reaction does not typically yield this compound. Instead, in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction proceeds via a Michael addition followed by an intramolecular condensation and dehydration to form 2-aryl-3-nitro-1,2-dihydroquinolines. rsc.orgmdpi.com These intermediates can be subsequently oxidized to the corresponding 3-nitroquinolines using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silica (B1680970) gel. rsc.orgmdpi.com This synthetic pathway, therefore, leads to a different class of nitro-substituted quinolines and is not a direct route to the target compound of this article.

A more viable synthetic approach to this compound is the direct nitration of 3,4-dihydroquinolin-2(1H)-one. For instance, a similar compound, 3,4-dihydro-4,4,8-trimethyl-6-nitro-2-(1H)-quinolone, has been synthesized by treating the corresponding trimethyl-dihydroquinolinone with a mixture of concentrated nitric and sulfuric acids at low temperatures. prepchem.com This electrophilic aromatic substitution introduces the nitro group onto the benzene ring of the dihydroquinolinone core.

Derivatization and Functionalization Strategies

The this compound molecule offers several sites for chemical modification, including the nitrogen atom of the lactam, the nitro group, and the aromatic ring. These functionalization strategies allow for the synthesis of a diverse range of derivatives with potentially altered chemical and biological properties.

Alkylation Reactions at the Nitrogen Atom

The nitrogen atom of the lactam in this compound can undergo alkylation to introduce various substituents. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as an alkyl halide. The choice of base and solvent can influence the outcome of the reaction, with some conditions favoring N-alkylation while others might lead to O-alkylation of the tautomeric lactim form. For 2(1H)-quinolinones, alkylation of an alkali salt in a polar aprotic solvent like DMF typically results in N-alkylation. nih.gov

A specific example of N-alkylation of a this compound derivative involves the use of sodium hydride (NaH) in dimethylformamide (DMF) with chloroiodopropane, followed by nucleophilic displacement to yield (±)-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Table 1: Alkylation of this compound Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group on the aromatic ring to an amine is a fundamental transformation that provides access to 6-amino-3,4-dihydroquinolin-2(1H)-one, a key intermediate for further functionalization. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. organic-chemistry.org It is often a clean and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. nih.gov

Transfer Hydrogenation: This technique uses a hydrogen donor, such as formic acid or hydrazine (B178648), in the presence of a catalyst. organic-chemistry.org

Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, sodium sulfide, and metal hydrides under specific conditions, can also be employed. organic-chemistry.org For instance, hydroiodic acid (HI) in conjunction with hypophosphorous acid (H3PO2) has been used for the reduction of nitrophenols to aminophenols. nih.gov

Enzymatic reduction is also possible. The enzyme system xanthine (B1682287)/xanthine oxidase has been shown to convert 6-nitroquinoline to 6-aminoquinoline, particularly under hypoxic conditions. nih.gov

Table 2: General Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation, a common and clean method. |

| Fe, HCl | A classic and robust method using a metal and a strong acid. |

| SnCl₂, HCl | Another widely used metal-acid system. |

Introduction of Halogen Substituents

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring of the quinolinone scaffold can significantly modify its properties. Halogenation of quinoline derivatives often occurs via electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For quinoline itself, electrophilic substitution reactions like halogenation can occur on the benzene ring. youtube.com

Metal-free methods for the regioselective halogenation of quinoline derivatives have been developed. For example, 8-substituted quinolines can be halogenated at the C5-position using trihaloisocyanuric acids as the halogen source. rsc.org Another approach for the C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (NCS, NBS, NIS) in water. rsc.org While these examples are on quinoline systems, similar principles of electrophilic aromatic substitution would apply to this compound, with the substitution pattern being influenced by the directing effects of the nitro and amide groups.

Table 3: Reagents for Halogenation of Quinoline Derivatives

| Reagent | Halogen Introduced | Typical Conditions |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Chlorine | Aqueous, metal-free |

| N-Bromosuccinimide (NBS) | Bromine | Aqueous, metal-free |

| N-Iodosuccinimide (NIS) | Iodine | Aqueous, metal-free |

Thionation Reactions

The lactam carbonyl group in this compound can be converted to a thiocarbonyl group to form the corresponding thioamide, 6-nitro-3,4-dihydroquinoline-2(1H)-thione. This transformation is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). organic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or xylene. mdpi.com The process is generally efficient and applicable to a wide range of amides and lactams. rsc.org Solvent-free methods using microwave irradiation have also been developed to expedite the reaction. organic-chemistry.org

Table 4: Thionation of Amides

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lawesson's Reagent | Thioamide | Reflux in toluene or xylene |

Hydroxylation Reactions

The introduction of a hydroxyl group onto the aromatic ring of this compound represents a significant functionalization. While direct hydroxylation can be challenging, several methods have been developed for the hydroxylation of nitroaromatic compounds.

One such method is the vicarious nucleophilic substitution (VNS) of hydrogen. In this reaction, nitroarenes react with anions of alkyl hydroperoxides, such as tert-butyl hydroperoxide, in the presence of a strong base to yield nitrophenols. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions.

Another approach is photochemical hydroxylation. Photoexcited nitroaromatic compounds have been shown to hydroxylate electron-rich aromatic substrates. rsc.orgrsc.org Furthermore, the direct hydroxylation of nitroarenes to nitrophenols can be achieved under transition-metal-free conditions using an oxime nucleophile, proceeding through a proposed radical-nucleophilic substitution mechanism. whiterose.ac.uk

In a related enzymatic reaction, xanthine oxidase was found to convert 6-nitroquinoline into 6-nitroquinolin-2(1H)-one, which is a side reaction during the reduction to 6-aminoquinoline. nih.gov This indicates that oxidative processes can occur on the quinoline ring system under certain conditions.

Table 5: Methods for Hydroxylation of Nitroaromatics

| Method | Reagents/Conditions | Description |

|---|---|---|

| Vicarious Nucleophilic Substitution | Alkyl hydroperoxide, strong base | Substitution of a hydrogen atom on the aromatic ring with a hydroxyl group. organic-chemistry.org |

| Photochemical Hydroxylation | Light, nitroaromatic sensitizer | Photoinduced hydroxylation of aromatic substrates. rsc.org |

Reactions Involving the Carbonyl Group

The carbonyl group at the 2-position of the dihydroquinolinone ring is a key site for nucleophilic attack. While direct reactions on the parent 6-nitro compound are not extensively detailed in the provided search results, general reactions of lactam carbonyls can be inferred. These include reduction to the corresponding amine, conversion to thioamides, and reactions with organometallic reagents. The electron-withdrawing nature of the nitro group at the 6-position is expected to influence the reactivity of this carbonyl group.

Synthesis of Guanidine (B92328) Derivatives

Guanidine moieties can be incorporated into the 3,4-dihydroquinolin-2(1H)-one structure to generate compounds with potential biological activities. A general synthetic strategy involves the reaction of a suitable precursor with guanidine or its derivatives. For instance, hydroxy-3,4-dihydroquinolin-2(1H)-ones can be treated with dibromoalkanes, followed by reaction with guanidine hydrochloride in dimethylformamide to yield N-{[alkoxy-3,4-dihydroquinolin-2(1H)-on-yl]alkyl}guanidines. asianpubs.org This multi-step process highlights a common approach to building guanidine-containing molecules from a dihydroquinolinone core. asianpubs.org

A common method for preparing guanidines involves the reaction of amines with S-methylisothiouronium salts. researchgate.net Alternatively, reactions of amines with cyanamides, carbodiimides, or chloroform-amidines can also yield guanidine derivatives. researchgate.net The conversion of thioureas, which can be formed from the reaction of imine derivatives with aryl isothiocyanates, is another route to guanidines, often requiring an activation step. researchgate.netmdpi.com

Table 1: Synthesis of Guanidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Bromoalkyloxy-3,4-dihydroquinolin-2(1H)-ones | Guanidine hydrochloride, potassium tert-butoxide, DMF, 20°C to 100°C | N-{[alkoxy-3,4-dihydroquinolin-2(1H)-on-yl]alkyl}guanidines | asianpubs.org |

| Thiourea derivative | Aniline, mercury(II) chloride, triethylamine, anhydrous DMF, room temperature | Guanidine derivative | researchgate.netmdpi.com |

Formation of Hydrazone Derivatives

Hydrazones, characterized by the azomethine group (–NHN=CH–), can be synthesized from this compound. nih.gov The general procedure involves the condensation reaction between a carbonyl compound and a hydrazine derivative. For example, isonicotinic hydrazide can be reacted with an appropriate aldehyde or ketone under reflux conditions to form the corresponding hydrazone. nih.gov The synthesis is often a two-step process where an initial alkylation of a hydroxy-substituted aldehyde is performed, followed by the condensation with the hydrazide. nih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde/Ketone and Hydrazide (e.g., Isonicotinic hydrazide) | Reflux in a suitable solvent (e.g., acetone) | Hydrazone derivative | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic methodologies are increasingly focused on improving efficiency, reducing waste, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov This technique provides efficient internal heating of the reaction mixture by direct absorption of microwave energy by polar molecules. nih.gov The synthesis of various heterocyclic compounds, including quinazolinone derivatives, has been successfully achieved using microwave-assisted protocols. nih.goviaamonline.org For instance, the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from 2-aminobenzophenones and urea (B33335) was accomplished in about one hour with good yields under microwave irradiation. nih.gov This method offers a significant improvement over conventional heating methods.

Table 3: Microwave-Assisted Synthesis

| Reaction Type | Catalyst/Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Synthesis of 4-phenylquinazolin-2(1H)-one derivatives | Urea, substituted 2-aminobenzophenones | Microwave irradiation | Reduced reaction time (~1 h), suitable yields (31-92%) | nih.gov |

| Intramolecular N-arylation for 5,6-dihydroindolo[1,2-a]quinoxaline derivatives | CuI | Microwave irradiation | Rapid synthesis (45-60 min), good to excellent yields (83-97%) | nih.gov |

| Synthesis of 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones | - | Microwave dielectric heating | Good overall yields (21-50%) in a three-step synthesis | researchgate.netresearchgate.net |

Catalyst-Free Reactions

While many organic transformations rely on catalysts, the development of catalyst-free reactions is a key aspect of green chemistry. These reactions reduce the cost and environmental impact associated with catalyst use and purification. While specific examples for this compound are not explicitly detailed in the provided results, the principles of catalyst-free synthesis are broadly applicable. Such reactions are often promoted by heat, light, or the inherent reactivity of the starting materials under specific solvent or solvent-free conditions.

Solvent-Free Methodologies

Performing reactions without a solvent, or in the solid state, offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product work-up. Microwave-assisted solvent-free synthesis has been reported for 2,3-dihydroquinazolin-4(1H)-one derivatives using a magnetically recoverable catalyst. iaamonline.org This approach combines the advantages of microwave heating with the benefits of a solvent-free system and catalyst recyclability, representing a highly efficient and green synthetic protocol. iaamonline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of NMR signals, the connectivity and environment of individual atoms can be determined.

Proton NMR (¹H NMR) for Positional Identification and Coupling Patterns

Proton NMR (¹H NMR) is instrumental in identifying the position of hydrogen atoms within a molecule and understanding their spatial relationships through spin-spin coupling. libretexts.org For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the aliphatic portion of the dihydroquinolinone ring, specifically at positions C3 and C4, typically appear as triplets due to coupling with their adjacent methylene (B1212753) neighbors. The protons on the aromatic ring exhibit characteristic splitting patterns influenced by the electron-withdrawing nitro group. The coupling constants (J values), typically in the range of 6-8 Hz for vicinal coupling in saturated systems, provide valuable information about the dihedral angles between adjacent protons. libretexts.org Long-range coupling may also be observed, further aiding in the assignment of proton signals.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | [Data not available in search results] | d | [Data not available in search results] |

| H-7 | [Data not available in search results] | dd | [Data not available in search results] |

| H-8 | [Data not available in search results] | d | [Data not available in search results] |

| H-4 | [Data not available in search results] | t | [Data not available in search results] |

| H-3 | [Data not available in search results] | t | [Data not available in search results] |

| N-H | [Data not available in search results] | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The carbonyl carbon (C-2) is typically observed in the downfield region of the spectrum, often around 165-190 ppm for an amide. oregonstate.edu The aromatic carbons also appear in the downfield region (typically 125-170 ppm), with the carbon attached to the nitro group (C-6) being significantly deshielded. oregonstate.edu The aliphatic carbons (C-3 and C-4) resonate in the upfield region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the carbon skeleton.

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | [Data not available in search results] |

| C-3 | [Data not available in search results] |

| C-4 | [Data not available in search results] |

| C-4a | [Data not available in search results] |

| C-5 | [Data not available in search results] |

| C-6 | [Data not available in search results] |

| C-7 | [Data not available in search results] |

| C-8 | [Data not available in search results] |

| C-8a | [Data not available in search results] |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound. The molecular formula of this compound is C₉H₈N₂O₃, corresponding to a molecular weight of 192.17 g/mol . bldpharm.comachemblock.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 192. High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, confirming the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the connectivity determined by NMR.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of the amide group is confirmed by a strong C=O stretching vibration, typically in the range of 1670-1780 cm⁻¹. pressbooks.pub The N-H stretch of the amide is also a key feature, appearing in the region of 3300-3500 cm⁻¹. pressbooks.pub The aromatic nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

Interactive IR Absorption Data Table for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Amide C=O | Stretch | 1670-1780 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Nitro N-O | Asymmetric Stretch | 1550-1475 |

| Nitro N-O | Symmetric Stretch | 1360-1290 |

Note: The table provides typical ranges for the expected vibrational frequencies.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups of a molecule, X-ray crystallography offers a definitive three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of this analogue is primarily consolidated by a combination of hydrogen bonds and other weak interactions. iucr.org The strong electron-withdrawing nature of the nitro group influences the electronic distribution across the molecule, facilitating various intermolecular contacts. nih.govnih.gov Key interactions observed in the analogue include C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π stacking, N⋯C(π), and O⋯C(π) interactions. iucr.org

In the crystal packing of the analogue, molecules are linked into complex three-dimensional networks. For instance, specific C—H⋯O and O⋯C(π) interactions form centrosymmetric dimers, while other C—H⋯O and C—H⋯N hydrogen bonds link molecules along different crystallographic axes. iucr.org It is particularly noteworthy that hydrogen atoms attached to sp²-hybridized carbons form the most directional hydrogen bonds, highlighting their importance in the stability of the crystal packing. iucr.org The distortion of the nitro group relative to the plane of the aromatic ring is also a common feature in such compounds, heavily influenced by these intermolecular forces in the crystal lattice. mdpi.com

| Interaction Type | Role in Crystal Packing of an Analogue | Reference |

| C—H⋯O Hydrogen Bonds | Link molecules to form centrosymmetric dimers and chains. | iucr.org |

| C—H⋯N Hydrogen Bonds | Contribute to the formation of the 3D molecular network. | iucr.org |

| π–π Stacking | Helps to consolidate the overall crystalline structure. | iucr.org |

| O⋯C(π) / N⋯C(π) | Contribute to the formation of dimers and the overall packing. | iucr.org |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates that of the surrounding molecules. doaj.orgresearchgate.net This analysis provides a three-dimensional map of intermolecular contacts and their relative strengths.

The analysis generates a d_norm surface, where red spots indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions show contacts that are longer. nih.gov These surfaces can be deconstructed into two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). doaj.org

For nitroaromatic compounds, Hirshfeld analysis typically reveals significant contributions from H⋯O, H⋯H, and C⋯H contacts. nih.govdoaj.org In the analysis of the analogue 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one, the most significant contributions to the crystal packing were identified and quantified. iucr.org A similar analysis on N-(2-nitrophenyl)maleimide showed that H···O/O···H interactions accounted for 54.7% of the total Hirshfeld surface, highlighting the prominent role of the nitro group in forming hydrogen bonds. doaj.org

The fingerprint plot for a typical nitro-substituted heterocyclic compound often shows distinct spikes. For example, the sharp spikes in the lower-left region of the plot correspond to strong hydrogen bonds, like O⋯H interactions. doaj.org The percentage contributions of different contacts provide a quantitative measure of their importance in stabilizing the crystal structure.

| Contact Type | Contribution (%) in an Analogue | Description | Reference |

| H···H | 36.3% | Represents the largest contribution to the overall surface area in many organic molecules. | nih.gov |

| C···H / H···C | 30.2% | van der Waals interactions between carbon and hydrogen atoms. | nih.gov |

| O···H / H···O | 24.0% | Primarily represents C-H···O hydrogen bonds involving the nitro and carbonyl groups. | nih.gov |

| N···H / H···N | 0.9% | Minor contribution, indicating limited N-H···N interactions. | nih.gov |

| O···C(π) / N···C(π) | Present | Interactions involving the oxygen and nitrogen atoms with the π-system of the aromatic ring. | iucr.org |

Data based on the analysis of a comparable nitro-containing carbazole (B46965) compound, as specific percentages for the dihydroquinolinone analogue were not detailed. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful techniques for the analysis of quinolinone derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of organic compounds. For molecules like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A suitable method for a related compound, 6-Nitro-2-phenylquinolin-4-ol, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier to ensure sharp peak shapes. sielc.com The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the separation of the main compound from impurities with different polarities. Purity is assessed by integrating the area of all peaks in the chromatogram; in a pure sample, the main peak should account for the vast majority (>99%) of the total area. The use of a Diol column has also been shown to be effective for separating nitroaromatic compounds, sometimes offering improved resolution and reduced solvent consumption compared to standard C18 columns. researchgate.net

| Parameter | Typical Condition | Purpose | Reference |

| Column | Reverse-Phase C18 or Newcrom R1 | Separation based on hydrophobicity. | sielc.comoslomet.no |

| Mobile Phase | Acetonitrile (MeCN) and Water | Elutes compounds from the column. | sielc.com |

| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and resolution by suppressing ionization. | sielc.com |

| Detection | UV (e.g., 254 nm) | The nitroaromatic structure allows for strong UV absorbance for detection. | helixchrom.com |

| Mode | Gradient Elution | Allows for separation of compounds with a wide range of polarities. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a definitive tool for structural confirmation and impurity identification. researchgate.net After separation on the LC column using conditions similar to those for HPLC, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for quinolinone derivatives, which ionizes the molecules before they enter the mass analyzer. nih.gov

This technique is highly sensitive and provides the molecular weight of the parent compound, confirming its identity. bldpharm.com For this compound, the expected protonated molecule [M+H]⁺ would be detected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 192.17 plus the mass of a proton. Furthermore, LC-MS/MS, which involves fragmentation of the parent ion, can provide structural details about impurities and degradation products, allowing for their unambiguous identification even at trace levels. nih.govnih.gov This method is crucial for ensuring the compound's identity and purity, as demonstrated in the characterization of numerous quinoline and quinolone derivatives. iucr.orgresearchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 6 Nitro 3,4 Dihydroquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. rsc.org DFT methods are employed to investigate various aspects of 6-nitro-3,4-dihydroquinolin-2(1H)-one, from its three-dimensional shape to its electronic behavior.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. pennylane.ai This process, called geometry optimization, involves calculating the total energy of the molecule and systematically adjusting the nuclear coordinates to find the structure with the minimum energy on the potential energy surface. pennylane.aiyoutube.com

For a molecule like this compound, this optimization is typically performed using DFT methods, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-311G(d,p) or cc-pVDZ. bhu.ac.inmdpi.com The basis set is a set of mathematical functions used to construct the molecular orbitals. mdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation. These optimized parameters are crucial, as an inaccurate geometry can lead to erroneous predictions of other molecular properties. pennylane.ai

Table 1: Representative Calculated Geometrical Parameters for a Dihydroquinolinone Ring System Note: This table presents typical bond length and angle values for the core dihydroquinolinone structure based on DFT calculations for analogous compounds. Actual values for the 6-nitro derivative may vary.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C2=O | ~1.23 Å |

| N1-C2 | ~1.37 Å | |

| C4-C4a | ~1.51 Å | |

| C5-C6 | ~1.39 Å | |

| C6-N(nitro) | ~1.47 Å | |

| Bond Angle | C3-C4-C4a | ~112° |

| C8a-N1-C2 | ~125° |

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer interaction is often responsible for the bioactivity of a molecule. scirp.org

In this compound, the HOMO is expected to be localized primarily on the fused benzene (B151609) ring and the nitrogen atom of the lactam, which are the most electron-rich parts. Conversely, the strongly electron-withdrawing nitro group (-NO₂) will cause the LUMO to be concentrated significantly over the nitro group and the aromatic ring to which it is attached. researchgate.net This distribution indicates that the molecule can act as both an electron donor and acceptor, a key feature for interacting with biological macromolecules.

Table 2: Representative FMO Energies and Properties for a Nitroaromatic Quinoline (B57606) Derivative Note: Values are illustrative and based on DFT calculations of similar compounds. scirp.orgnih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.7 eV |

| LUMO Energy | ~ -2.5 eV |

The Molecular Electrostatic Potential (MEP or ESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. wuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the MEP would show:

Highly Negative Regions: A strong negative potential around the oxygen atoms of the carbonyl group (C=O) and the nitro group (-NO₂), indicating these are the primary sites for hydrogen bonding and electrophilic interactions.

Highly Positive Regions: A significant positive potential (a "π-hole") located on the exterior of the nitro group's nitrogen atom, making it a site for interactions with nucleophiles or lone-pair-bearing atoms (like oxygen or sulfur in protein residues). nih.gov Additionally, the hydrogen atoms, particularly the one on the lactam nitrogen (N-H), would exhibit a positive potential.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of harmonic vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. nih.gov By calculating the vibrational modes, specific peaks in the spectra can be attributed to specific bond stretches, bends, or torsions within the molecule, such as the C=O stretch, N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group. nih.govresearchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. bhu.ac.in The calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π*, which are often related to the HOMO-LUMO transitions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. youtube.com This method is crucial in drug discovery for understanding potential mechanisms of action and for structure-based drug design.

Molecular docking simulations of this compound with a specific protein target would reveal its binding affinity (often expressed as a docking score or binding energy) and the key intermolecular interactions that stabilize the protein-ligand complex. nih.govnih.gov

While specific docking studies on this compound are not widely published, studies on analogous quinolinone derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or Cyclooxygenase-II (COX-II) provide valuable insights. nih.govresearchgate.net The analysis of a docked complex typically focuses on:

Hydrogen Bonds: The carbonyl oxygen and the N-H group of the lactam ring, as well as the oxygen atoms of the nitro group, are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site (e.g., with residues like Arginine, Serine, or Aspartic Acid). researchgate.netresearchgate.net

Hydrophobic Interactions: The fused benzene ring provides a large hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine.

π-Stacking and π-Cation Interactions: The aromatic ring system can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or π-cation interactions with positively charged residues (e.g., Lysine, Arginine).

π-Hole Interactions: As identified through electrostatic potential maps, the electropositive region on the nitro group can form specific noncovalent bonds, known as π-hole interactions, with electron-rich atoms like the sulfur in Methionine or the carbonyl oxygen in a protein's backbone. nih.gov

Table 3: Potential Interacting Residues and Interaction Types for a Quinolinone Ligand in a Protein Active Site Note: This table is a generalized representation based on docking studies of similar compounds. nih.govnih.govresearchgate.net

| Interaction Type | Potential Ligand Moiety | Potential Protein Residue(s) |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen, N-H (lactam) | Asp, Glu, Ser, Arg |

| Hydrogen Bond | Nitro Group Oxygens | Gln, Asn, Ser |

| Hydrophobic Interaction | Benzene Ring, Aliphatic Ring | Val, Leu, Ile, Ala |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp |

These computational studies collectively provide a detailed, atom-level understanding of this compound, guiding further experimental work in fields like medicinal chemistry and materials science.

Binding Affinity Prediction

Predicting the binding affinity between a small molecule and a protein target is a critical step in assessing its potential as a drug candidate. This is often accomplished through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score.

For the 3,4-dihydroquinolin-2(1H)-one scaffold, computational studies have been successfully employed to predict binding affinities to various biological targets. For instance, a recent study focused on designing analogues of this scaffold as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in cancer progression. nih.gov In that research, molecular docking studies were performed to understand the binding modes of newly synthesized derivatives within the VEGFR2 kinase domain. The results revealed that these compounds could establish multiple hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Asp1046, Glu885, Cys919, and Leu840. nih.gov The predicted docking scores for some of the most potent analogues were in the range of -9.9 kcal/mol, indicating a strong binding affinity. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, the established protocols for its parent scaffold can be readily applied. A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant target. The nitro group at the 6-position would be expected to influence the binding mode and affinity through its electronic and steric properties, potentially forming additional interactions with the receptor.

A summary of representative binding affinity data for related 3,4-dihydroquinolin-2(1H)-one analogues from the aforementioned study is presented in the table below.

| Compound ID | Target Protein | Predicted Docking Score (kcal/mol) | Interacting Residues |

| 4m | VEGFR2 | -9.9 | Asp1052, Leu840, Asn923, Cys919 |

| 4q | VEGFR2 | Not specified | Asp1046, Glu885, Ile1025 |

| 4t | VEGFR2 | Not specified | Asp1046, Glu885, Ile1025 |

| 4u | VEGFR2 | Not specified | Asp1046, Glu885, Ile1025 |

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as VEGFR2 inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a timescale of nanoseconds to microseconds.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and explore the conformational changes that may occur upon binding. For the 3,4-dihydroquinolin-2(1H)-one scaffold, MD simulations have been used to validate the stability of the docked poses within the VEGFR2 binding site. nih.gov These simulations confirmed that the most promising compounds remained stably bound within the active site throughout the simulation, maintaining the key interactions identified in the docking studies. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods can significantly accelerate SAR studies by predicting the activity of virtual compounds, thereby guiding the synthesis of the most promising candidates.

For the 3,4-dihydroquinolin-2(1H)-one series, computational SAR can be established by creating a library of virtual analogues with different substitutions on the quinolinone core. By calculating properties such as binding affinity or other relevant descriptors for each analogue, a quantitative structure-activity relationship (QSAR) model can be developed. These models mathematically correlate structural features with biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions

The success of a drug is not solely dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction tools have become an integral part of the drug discovery process, allowing for the early identification of compounds with potential liabilities such as poor absorption or rapid metabolism.

Various computational models are available to predict ADME properties based on the chemical structure of a compound. These models often use parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For this compound, a standard in silico ADME profile can be generated using commercially available or free software packages. A key aspect of this analysis is the evaluation of "drug-likeness," often assessed using rules such as Lipinski's Rule of Five. A hypothetical ADME profile for this compound is presented below, based on its known chemical structure.

| Property | Predicted Value/Assessment | Significance |

| Molecular Weight | 192.17 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Octanol-Water Partition Coefficient) | Varies by prediction algorithm, but likely moderate | Influences solubility and permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | ~75 Ų | Influences cell permeability |

| Blood-Brain Barrier (BBB) Penetration | Prediction dependent on the model used | Important for CNS-acting drugs |

| CYP450 Metabolism | The nitro group may be a site for metabolism | Affects drug clearance and potential for drug-drug interactions |

These values are theoretical and would need to be confirmed by specific in silico modeling software.

The presence of the nitro group would be a key consideration in the metabolic stability of this compound, as nitroarenes can be subject to enzymatic reduction in vivo.

Pharmacological and Biological Activity of 6 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Antimicrobial Properties

While direct studies on the antimicrobial properties of 6-nitro-3,4-dihydroquinolin-2(1H)-one are not extensively documented, its structural motifs are present in compounds with known antimicrobial effects. For instance, it is listed as a chemical intermediate for the synthesis of various antifungal agents. lookchem.com The broader class of quinolones and nitroaromatic compounds has a well-established history in antimicrobial research.

Antibacterial Activity (Gram-positive and Gram-negative)

There is a lack of specific studies detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. However, related nitro-containing heterocyclic compounds, such as nitroimidazoles, are known to be effective against a range of bacteria. These compounds typically act as prodrugs, where the nitro group is reduced within the microbial cell to form reactive cytotoxic species.

Research on analogues like 8-hydroxy-6-nitroquinoline, a regioisomer of the well-known antibacterial agent nitroxoline (B368727), and its saturated counterpart, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, has been conducted. These studies evaluated their activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. The biological activities of these new derivatives were found to be substantially different from nitroxoline, with some analogues showing diminished pharmacological activities, while others proved to be better inhibitors of certain bacterial enzymes.

Antifungal Activity

Studies on the related compound nitroxoline have demonstrated its in vitro efficacy against various fungal pathogens, including Candida species. For instance, nitroxoline has shown excellent in vitro activity against clinical isolates of Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 1 mg/L. It has also been shown to be effective against other antifungal-resistant Candida species isolated from the urinary tract.

Anticancer Potential

The anticancer potential of quinolinone derivatives is a significant area of research. While direct experimental data on this compound is scarce, studies on related compounds highlight several mechanisms through which this class of molecules may exert anti-tumor effects.

VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 is a well-established strategy in cancer therapy.

While there are no specific studies confirming the direct inhibition of VEGFR2 by this compound, the quinolin-4(1H)-one scaffold, a related structure, is known to be a source of potent VEGFR-2 inhibitors. Various derivatives of quinolin-4(1H)-one have been designed and synthesized, showing significant inhibitory activity against VEGFR-2 kinase. For example, some quinoline (B57606) derivatives have demonstrated VEGFR-2 inhibition at nanomolar concentrations, comparable to or better than standard drugs like sorafenib (B1663141) and sunitinib. Molecular docking studies have supported the strong interaction between these quinoline-based compounds and the ATP-binding site of VEGFR2 kinase.

The broader class of 3,4-dihydroquinolin-2(1H)-one analogues has been investigated as potential VEGFR2 inhibitors, particularly for the treatment of Glioblastoma Multiforme.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Glioblastoma Multiforme)

Glioblastoma multiforme (GBM) is an aggressive and challenging-to-treat brain tumor. Research has explored the use of quinolinone derivatives in targeting this cancer. While no specific data exists for the cytotoxicity of this compound against GBM, studies on related compounds are informative.

For example, nitroxoline has been shown to inhibit the proliferation of glioblastoma cells. Furthermore, research into novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives has identified compounds with significant efficacy against GBM cell lines like U87-MG and U138-MG, with some derivatives showing markedly higher potency than the standard chemotherapy drug temozolomide.

A structurally related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated significant cytotoxicity in a panel of human tumor cell lines.

Table 1: Cytotoxic Activity of a Related Compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, against Various Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT-4 | Leukemia | Data not specified |

| HL-60 | Leukemia | Data not specified |

| U-937 | Lymphoma | Data not specified |

| Various | 8 out of 13 lines tested | Significant cytotoxicity |

| PBMC | Normal blood cells | 273 |

This table is based on data for a structurally related compound and not this compound.

Mechanisms of Action in Cancer Cells

The proposed mechanisms of anticancer activity for quinolinone and nitro-containing compounds are multifaceted and often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on related compounds offer potential insights. For instance, a derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in human ovarian cancer cells. This was evidenced by morphological changes, DNA fragmentation, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. This compound also caused cell cycle arrest at the G2/M phase.

Another related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was shown to induce apoptosis in MOLT-4 and HL-60 cells, mediated by the activation of caspases 3 and 6. lookchem.com It also caused an accumulation of cells in the S and G2/M phases of the cell cycle, indicating mitotic arrest. lookchem.com

The anticancer mechanisms of nitroxoline, a related nitro-compound, are thought to involve the inhibition of enzymes like cathepsin B and methionine aminopeptidase (B13392206) 2 (MetAP2), as well as the induction of apoptosis in various cancer cell lines.

Central Nervous System (CNS) Activity

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of this compound have been investigated for their potential to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. While direct studies on this compound are limited, related compounds have demonstrated nNOS inhibitory activity. For instance, 6-nitrocatecholamines, which are putative products of nitric oxide-dependent nitration, act as reversible and competitive inhibitors of nNOS. nih.govnih.gov These compounds are thought to interfere with nNOS activity by binding near the substrate and tetrahydrobiopterin (B1682763) (BH4)-binding sites close to the heme group. nih.govnih.gov

| Compound | Inhibition Constant (Ki) for nNOS | IC50 for H2O2 Production Inhibition |

| 6-Nitrodopamine | 45 µM | 85 µM |

| 6-Nitronoradrenaline | 52 µM | 55 µM |

Data sourced from Palumbo et al. (2001) nih.govnih.gov

This inhibitory action on nNOS suggests that derivatives of this compound could have therapeutic potential in conditions where nNOS is overactive. thno.org

Anticonvulsant Effects

A series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov In a notable study, several derivatives showed significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov One of the most potent compounds identified was 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, which exhibited superior activity compared to the established antiepileptic drugs carbamazepine (B1668303) and ethosuximide. nih.gov The mechanism of action for some of these derivatives is believed to involve interaction with the GABAA receptor, as evidenced by potent binding affinity and an increase in GABA concentration in the brain. nih.gov

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | GABAA Receptor Binding IC50 (µM) |

| 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | 10.1 | 9.3 | 0.12 |

Data sourced from a 2020 study on 3,4-dihydroquinolin-2(1H)-one derivatives. nih.gov

Furthermore, other related heterocyclic systems, such as 3,4-dihydroisoquinoline (B110456) derivatives, have also demonstrated anticonvulsant potential, suggesting that this general chemical scaffold is promising for the development of new antiepileptic agents. nih.govcngb.org

Potential in Neurological Disorders (e.g., Neuropathic Pain, Migraine)

The potential therapeutic applications of this compound and its derivatives may extend to other neurological conditions like neuropathic pain and migraine. While direct evidence for the named compound is not available, compounds with similar structural motifs or mechanisms of action have been explored for these conditions. For instance, the treatment of neuropathic pain has been a focus of research for various novel molecules, and agents that modulate neuronal pathways are of significant interest. nih.govnih.govgoogle.com

In the context of migraine, various medication classes are utilized for both acute treatment and prophylaxis. nih.govnurtec.commedscape.comwebmd.com These include triptans, which are 5-HT1 agonists, and CGRP antagonists. nih.govmedscape.comwebmd.com Dihydroergotamine (DHE) is another medication used for acute migraine attacks. americanmigrainefoundation.org Given the diverse neurological activities of quinolinone derivatives, their potential role in modulating pathways relevant to migraine warrants further investigation.

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique protein located in the endoplasmic reticulum that has been implicated in a variety of cellular functions and is a target for the development of treatments for several central nervous system disorders. nih.govnih.gov While there is no direct evidence of this compound acting as a sigma-1 receptor antagonist, the promiscuous binding nature of this receptor to various pharmacological agents makes it a plausible target for quinolinone derivatives. nih.gov The ligand-binding region of the sigma-1 receptor is known to interact with a wide range of compounds. nih.gov Further research would be necessary to determine if this compound or its derivatives exhibit any affinity for and activity at the sigma-1 receptor.

Antihypertensive Activity

Quinoline and its derivatives have been investigated for their cardiovascular effects, including antihypertensive activity. researchgate.net Some quinoline-appended chalcone (B49325) derivatives have shown considerable antihypertensive effects through the inhibition of the angiotensin-converting enzyme (ACE). researchgate.net Additionally, studies on other nitro-containing compounds, such as 3-nitropropionic acid, have demonstrated vasodilator and antihypertensive properties. nih.gov This effect is suggested to be a result of guanylate cyclase stimulation. nih.gov While specific studies on the antihypertensive activity of this compound are lacking, the presence of the nitro group and the quinoline scaffold suggests a potential for such effects.

Other Reported Biological Activities

The 3,4-dihydro-2(1H)-quinolinone scaffold is associated with a broad spectrum of other biological activities. bohrium.comresearchgate.netnih.gov These include:

Antibacterial Activity : Derivatives of the closely related 8-hydroxy-6-nitroquinoline have been studied for their antibacterial properties. srce.hrnih.gov

Anticancer Properties : Certain 3,4-dihydro-2(1H)-quinolinone alkaloids have demonstrated anti-proliferative and cytotoxic activities against various cancer cell lines. bohrium.com

Anti-inflammatory Effects : The general class of alkaloids, to which these compounds belong, is known for diverse biological effects including anti-inflammatory properties. bohrium.com

Antifouling Activity : Some 2O-THQ compounds have been tested for their ability to prevent the settlement of barnacle larvae. bohrium.com

Antiarrhythmic Activity : Related dihydropyrimidinone derivatives containing a nitro group have shown antiarrhythmic activity in experimental models. nih.gov

These varied activities highlight the potential of the 3,4-dihydro-2(1H)-quinolinone core structure as a template for the development of new therapeutic agents with a wide range of applications. bohrium.com

Antioxidant Properties

Quinoline derivatives are recognized for their potential as antioxidant agents. rsc.org The core structure of quinoline allows for a variety of substitutions, which can significantly influence its antioxidant capacity. Studies on different quinoline derivatives have demonstrated their ability to scavenge free radicals, which are implicated in a wide range of pathological conditions. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species.

Newly synthesized quinoline derivatives have been investigated for their antioxidant properties, with some demonstrating the ability to modulate the antioxidant activity of human serum albumin (HSA). nih.gov For instance, certain 1-methyl-3-allylthio-4-(phenylamino)quinolinium bromide derivatives have shown antioxidant activity against the ABTS cation radical, and their interaction with HSA can lead to synergistic or additive antioxidant effects. nih.gov Furthermore, research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed compounds with antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. srce.hr While the broader class of quinoline compounds exhibits notable antioxidant potential, specific studies focusing solely on the antioxidant properties of this compound are not extensively detailed in the currently available literature.

Anti-inflammatory Properties

The quinoline nucleus is a key component in many compounds exhibiting anti-inflammatory effects. rsc.org The anti-inflammatory action of quinoline derivatives is often linked to their ability to inhibit various mediators of the inflammatory cascade. Research has shown that certain quinoline derivatives can effectively reduce inflammation in various experimental models.

For example, a study on N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride loaded into soluble starch nanoparticles demonstrated a significant anti-inflammatory effect against methotrexate-induced inflammation in an animal model. nih.gov The treatment resulted in minimal inflammatory infiltration and congestion in lung and liver tissues. nih.gov Additionally, some 1,3,4-oxadiazole (B1194373) derivatives containing a nitro-phenyl moiety have been synthesized and shown to possess anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov While these findings underscore the anti-inflammatory potential within the broader quinoline and related heterocyclic families, specific investigations into the anti-inflammatory properties of this compound remain a developing area of research.

Molluscicidal and Larvicidal Activities

Certain quinoline derivatives have been evaluated for their potential to control the populations of snails and their larval stages, which act as intermediate hosts for parasites such as Schistosoma. In a study investigating the molluscicidal and larvicidal potency of various N-heterocyclic analogs, a quinoline derivative demonstrated notable activity against Biomphalaria alexandrina snails. The compound, identified as CAAQ in the study, was found to be the most effective molluscicide among the tested derivatives due to its complete solubility in water.

The toxic effects of this quinoline derivative on adult B. alexandrina snails were quantified, and the lethal concentrations required to kill 50% (LC50) and 90% (LC90) of the snail population were determined after 96 hours of exposure. The same study also initiated investigations into the larvicidal activity of these compounds against the miracidia of Schistosoma mansoni.

| Compound | Target Organism | LC50 (ppm) | LC90 (ppm) | Exposure Time |

|---|---|---|---|---|

| CAAQ (Quinoline Derivative) | Adult Biomphalaria alexandrina | 171.95 | 335.79 | 96 hours |

Antithyroid and Antituberculosis Activities

Antithyroid Activity

Based on a review of the available scientific literature, there is currently limited information regarding the antithyroid properties of this compound and its direct derivatives. The primary focus of research on antithyroid compounds has been on thiourea-based drugs and their selenium analogs, which act by inhibiting thyroid hormone synthesis.

Antituberculosis Activity

Nitro-containing compounds have emerged as a significant class of agents in the fight against tuberculosis. Several derivatives of 6-nitroquinolone have been synthesized and evaluated for their antimycobacterial activity.

In one study, novel 1,7-disubstituted-6-nitroquinolones were tested against Mycobacterium tuberculosis and Mycobacterium avium complex. Some of these derivatives displayed good inhibitory activity against the tested mycobacteria. Another study focused on the biochemical characterization of the 6-nitro regioisomer of nitroxoline (8-hydroxy-6-nitroquinoline) and its 1,2,3,4-tetrahydroquinoline (B108954) analogues. These compounds were tested for their antibacterial activity against several bacterial strains, including Mycobacterium smegmatis and Mycobacterium tuberculosis. The research highlighted that the 6-nitro regioisomer of nitroxoline showed antibacterial activity against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) value of 10 μmol L–1.

| Compound Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| 1,7-disubstituted-6-nitroquinolones | Mycobacterium tuberculosis | Good inhibiting activity for some derivatives | |

| 1,7-disubstituted-6-nitroquinolones | Mycobacterium avium complex | Good inhibiting activity for some derivatives | |

| 6-nitro regioisomer of nitroxoline | Mycobacterium bovis BCG | 10 μmol L–1 | |

| 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues | Mycobacterium tuberculosis | Evaluated for inhibition of methionine aminopeptidases (MetAPs) | |

| 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues | Mycobacterium smegmatis | Evaluated for antibacterial activity |

Applications of 6 Nitro 3,4 Dihydroquinolin 2 1h One in Advanced Materials and Specialized Fields

Role as a Building Block in Complex Molecular Synthesis

The 6-nitro-3,4-dihydroquinolin-2(1H)-one scaffold is a significant starting point for the synthesis of more complex molecular architectures. The dihydroquinolinone core is a common feature in numerous bioactive natural products and pharmaceutical agents. nih.gov The presence of the nitro group at the 6-position offers a reactive site that can be readily modified, making the compound a versatile building block.

Domino reactions, also known as tandem or cascade reactions, are highly efficient methods for constructing complex molecules from simpler starting materials, and the quinolinone framework is often a target of these strategies. nih.gov For instance, the synthesis of various quinolinone derivatives has been achieved through methods like metal-catalyzed cyclizations and photoredox cyclization of N-arylacrylamides. organic-chemistry.org

Furthermore, the nitration of tetrahydroquinoline, a related structure, has been studied extensively to control the position of the nitro group, highlighting the importance of this functional group in directing subsequent synthetic steps. researchgate.net The 6-nitro substitution is particularly valuable as it can be reduced to an amino group, providing a key handle for further functionalization, such as the construction of fused heterocyclic systems or the attachment of other pharmacologically active moieties. This strategic placement of the nitro group makes this compound an important intermediate in the multi-step synthesis of elaborate chemical entities. researchgate.netpreprints.org

Use in Drug Discovery and Development Initiatives

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core, structurally related to dihydroquinolinone, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term signifies that the molecular framework is capable of binding to a variety of biological receptors, making it a fruitful starting point for the development of new drugs. nih.gov Aromatic nitro compounds are also integral to many synthetic drugs, where the nitro group is often crucial for the molecule's biological activity. mdpi.com